molecular formula C13H18O2 B14837936 4-(Cyclopropylmethyl)-3-isopropoxyphenol

4-(Cyclopropylmethyl)-3-isopropoxyphenol

Katalognummer: B14837936
Molekulargewicht: 206.28 g/mol
InChI-Schlüssel: PWHUAUBHCVITBU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Cyclopropylmethyl)-3-isopropoxyphenol is an organic compound characterized by a phenolic structure with a cyclopropylmethyl and an isopropoxy group attached to it

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclopropylmethyl)-3-isopropoxyphenol typically involves the protection of phenols using the cyclopropylmethyl group. One common method involves the use of (bromomethyl)cyclopropane as a synthetic building block . The reaction conditions often require the presence of a base such as sodium hydroxide and a suitable solvent.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The specific conditions would depend on the desired purity and application of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Cyclopropylmethyl)-3-isopropoxyphenol can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as sodium hypobromite.

    Reduction: Common reducing agents like lithium aluminum hydride can be used.

    Substitution: The phenolic hydroxyl group can be substituted with other functional groups using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Sodium hypobromite in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various alkylated phenols.

Wissenschaftliche Forschungsanwendungen

4-(Cyclopropylmethyl)-3-isopropoxyphenol has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-(Cyclopropylmethyl)-3-isopropoxyphenol involves its interaction with specific molecular targets. The phenolic hydroxyl group can form hydrogen bonds with proteins, affecting their structure and function. Additionally, the cyclopropylmethyl group may enhance the compound’s stability and bioavailability .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclopropylmethyl Phenol: Similar structure but lacks the isopropoxy group.

    Isopropoxy Phenol: Similar structure but lacks the cyclopropylmethyl group.

    Cyclopropylmethyl Isopropyl Ether: Similar functional groups but different core structure.

Uniqueness

4-(Cyclopropylmethyl)-3-isopropoxyphenol is unique due to the combination of the cyclopropylmethyl and isopropoxy groups on the phenolic ring.

Eigenschaften

Molekularformel

C13H18O2

Molekulargewicht

206.28 g/mol

IUPAC-Name

4-(cyclopropylmethyl)-3-propan-2-yloxyphenol

InChI

InChI=1S/C13H18O2/c1-9(2)15-13-8-12(14)6-5-11(13)7-10-3-4-10/h5-6,8-10,14H,3-4,7H2,1-2H3

InChI-Schlüssel

PWHUAUBHCVITBU-UHFFFAOYSA-N

Kanonische SMILES

CC(C)OC1=C(C=CC(=C1)O)CC2CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.